molecular formula C20H22N4O B2803650 4-phenyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidine-4-carbonitrile CAS No. 2034451-64-2

4-phenyl-1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidine-4-carbonitrile

Cat. No.: B2803650
CAS No.: 2034451-64-2
M. Wt: 334.423
InChI Key: ZVHKBJPXUWANIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the phenyl group could be introduced through a Friedel-Crafts alkylation, the tetrahydro-1H-benzo[d]imidazole could be synthesized through a condensation reaction, and the carbonitrile group could be added through a nitrile addition .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The phenyl and piperidine rings would likely contribute to the rigidity of the molecule, while the tetrahydro-1H-benzo[d]imidazole and carbonitrile groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The phenyl group might undergo electrophilic aromatic substitution, the tetrahydro-1H-benzo[d]imidazole could potentially participate in acid-base reactions, and the carbonitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carbonitrile group could increase its solubility in polar solvents, while the multiple ring structures could increase its melting and boiling points .

Scientific Research Applications

Discovery and Investigation of Piperidone Derivatives

The review by Mohammad Hossain et al. (2020) details the discovery and development of a novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential drug candidates. These compounds exhibit excellent cytotoxic properties and demonstrate greater tumor-selective toxicity. They act through apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. These molecules also show promising antimalarial and antimycobacterial properties and are well tolerated in mice during short term toxicity studies. This highlights the potential of piperidine derivatives, similar to the compound , in scientific research for developing antineoplastic drug candidates (Mohammad Hossain et al., 2020).

Pharmacophore Design for MAP Kinase Inhibitors

T. Scior et al. (2011) review literature describing the design, synthesis, and activity studies of synthetic compounds with a tri- and tetra-substituted imidazole scaffold. These compounds are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, responsible for proinflammatory cytokine release. The review focuses on crystal structures of p38 in complex with small organic ligands, providing insights into the design of selective inhibitors. This emphasizes the importance of imidazole scaffolds in the development of inhibitors targeting specific kinases, relevant to the structure of 4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile (T. Scior et al., 2011).

Synthesis and Transformation of Phosphorylated Azole Derivatives

E. Abdurakhmanova et al. (2018) systematically review methods for synthesizing 4-phosphorylated 1,3-azoles, including their chemical and biological properties. This showcases the versatility of azole derivatives, including imidazole-based compounds, in the synthesis of heterocyclic compounds with potential biological activities. The review suggests that phosphorylated azole derivatives exhibit various types of activity, including insectoacaricidal, anti-blastic, and antihypertensive effects, highlighting the diverse applications of azole derivatives in scientific research (E. Abdurakhmanova et al., 2018).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, studying its reactivity under different conditions, or investigating its physical and chemical properties in more detail .

Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to interact with various biochemical pathways, suggesting that this compound may have a broad range of biological effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have been shown to have various biological activities, suggesting that this compound may also have diverse effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .

Properties

IUPAC Name

4-phenyl-1-(4,5,6,7-tetrahydro-3H-benzimidazole-5-carbonyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c21-13-20(16-4-2-1-3-5-16)8-10-24(11-9-20)19(25)15-6-7-17-18(12-15)23-14-22-17/h1-5,14-15H,6-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHKBJPXUWANIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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